molecular formula C14H12O4 B12426174 2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol

2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol

Cat. No.: B12426174
M. Wt: 244.24 g/mol
InChI Key: DQULNTWGBBNZSC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gnetol can be synthesized through various chemical routes. One common method involves the hemisynthesis of gnetol glucuronide metabolites using human and rat hepatic enzymes . The synthesis typically involves the glucuronidation of gnetol at specific positions on its aromatic rings.

Industrial Production Methods: Industrial production of gnetol often involves the extraction from plant sources, particularly from the genus Gnetum. The extraction process includes solvent extraction, purification, and crystallization to obtain pure gnetol . Additionally, molecular encapsulation techniques using cyclodextrins have been explored to improve the solubility and stability of gnetol for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Gnetol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its glucuronidation, where gnetol forms glucuronide metabolites . This reaction is catalyzed by hepatic enzymes and occurs at specific hydroxyl positions on the aromatic rings.

Common Reagents and Conditions: Common reagents used in the reactions of gnetol include glucuronic acid for glucuronidation and various oxidizing agents for oxidation reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products: The major products formed from the reactions of gnetol include its glucuronide metabolites, such as trans-GN-2’-O-glucuronide and trans-GN-3-O-glucuronide . These metabolites exhibit enhanced biological activities compared to the parent compound.

Scientific Research Applications

Gnetol has garnered significant interest in scientific research due to its diverse bioactivities. Some of its notable applications include:

Comparison with Similar Compounds

  • Resveratrol (trans-3,4’,5-trihydroxystilbene)
  • Oxyresveratrol (trans-2’,3,4’,5-tetrahydroxystilbene)
  • Piceatannol (trans-3,4’,3’,5-tetrahydroxystilbene)

Gnetol’s unique structural features and bioactivities make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

2-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-10-6-9(7-11(16)8-10)4-5-12-13(17)2-1-3-14(12)18/h1-8,15-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQULNTWGBBNZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C=CC2=CC(=CC(=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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